4-Chloro-2-hydroxy-3-methylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

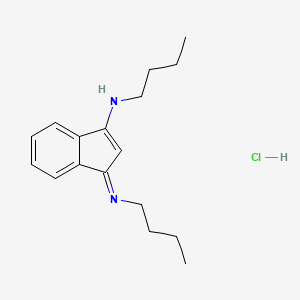

4-Chloro-2-hydroxy-3-methylbenzaldehyde is a chemical compound with the CAS Number: 55289-23-1. It has a molecular weight of 170.6 . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is this compound. The InChI code for this compound is 1S/C8H7ClO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3 .Physical and Chemical Properties Analysis

The melting point of this compound is between 61-62 degrees Celsius . It’s a powder in its physical form .Applications De Recherche Scientifique

Chromatographic Analyses

4-Chloro-2-hydroxy-3-methylbenzaldehyde has been studied in the context of gas-liquid chromatographic analyses. Korhonen and Knuutinen (1984) investigated the separation of chlorinated 4-hydroxybenzaldehydes, including compounds similar to this compound, using a non-polar SE-30 capillary column. They provided insights into the retention data and indices for these compounds, emphasizing the impact of chlorine substitution on retention behavior (Korhonen & Knuutinen, 1984).

Antibacterial Activity

Research has been conducted on derivatives of this compound for antibacterial applications. Ismiyarto et al. (2018) synthesized 4-hydroxy-2-methylchalcone from a formylated product of meta-cresol, which is structurally related to this compound. They found this compound to exhibit antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating potential for antibacterial applications (Ismiyarto et al., 2018).

Synthesis of Liquid Crystalline and Fire Retardant Molecules

In the field of materials science, this compound-related compounds have been used in synthesizing novel materials. Jamain et al. (2020) explored the synthesis of liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units. This research demonstrates the compound's utility in developing materials with specialized properties like fire retardancy (Jamain et al., 2020).

Electrochemical Behavior

The electrochemical behavior of polymers functionalized with Schiff bases derived from this compound has been studied. Hasdemir et al. (2011) investigated the electrochemical properties of various polyacrylamide compounds at the mercury electrode in aqueous media, providing insights into their potential applications in electrochemistry (Hasdemir et al., 2011).

Transformation by Anaerobic Bacteria

Neilson et al. (1988) conducted a study on the transformation of halogenated aromatic aldehydes, including compounds similar to this compound, by anaerobic bacteria. This research provides valuable information on the environmental behavior and potential biodegradation of such compounds (Neilson et al., 1988).

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-2-hydroxy-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRAVGACEPRQIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2360654.png)

![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one](/img/structure/B2360656.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2360662.png)

![(2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2360663.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2360666.png)

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)